5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

Palladium-catalyzed cross-coupling C–X bond activation Medicinal chemistry building blocks

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid (CAS 873081-87-9) overcomes cross-coupling bottlenecks that slow kinase inhibitor & GPCR library synthesis. • 5-Br enables fast Pd couplings (>4× kinetic advantage vs 5-Cl) for high-throughput 96-well plate production. • 4-F-benzyl thioether provides π-stacking & halogen-bonding contacts essential for GPR40/kinase hinge engagement (cf. clinical-stage GW1100). • Free 4-COOH permits direct amide coupling without saponification, enabling two-dimensional parallel SAR. Supplied with ≥95% purity; consistent quality ensures reproducible diversification and reliable biological data.

Molecular Formula C12H8BrFN2O2S
Molecular Weight 343.17 g/mol
Cat. No. B12115660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
Molecular FormulaC12H8BrFN2O2S
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Br)F
InChIInChI=1S/C12H8BrFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18)
InChIKeyWYEKNXMDKOMZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid – Structural & Procurement Overview


5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid (CAS 873081-87-9) is a heterocyclic building block within the pyrimidine-4-carboxylic acid class, bearing a molecular formula of C₁₂H₈BrFN₂O₂S and a molecular weight of 343.17 g/mol . The compound features a 5-bromo substituent on the pyrimidine ring, a 2-position (4-fluorobenzyl)sulfanyl thioether side chain, and a free 4-carboxylic acid handle amenable to amide coupling, esterification, or salt formation. This scaffold is structurally related to advanced intermediates used in kinase inhibitor programs and G-protein-coupled receptor (GPR40) antagonist development (e.g., GW1100) , positioning it as a versatile fragment for medicinal chemistry and chemical biology applications requiring orthogonal halogen reactivity combined with a fluorinated aryl-thioether motif.

Building block type Pyrimidine-4-carboxylic acid with orthogonal bromo and carboxylic acid handles
Halogen reactivity 5-Bromo enables low-temperature Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Pharmacophore motif 2-(4-Fluorobenzyl)sulfanyl group supports π-stacking and halogen bonding in kinase/GPCR targets
Conjugation ready Free carboxylic acid for direct amide coupling without ester hydrolysis step

Why Generic Substitution Is Unreliable


Substituting this compound with seemingly similar pyrimidine-4-carboxylic acid analogs—such as the 5-chloro variant (CAS 926231-03-0) or the 2-methylsulfanyl analog (CAS 50593-92-5)—introduces significant differences in halogen-dependent reactivity (C–Br vs. C–Cl bond dissociation energy and cross-coupling kinetics), lipophilicity (4-fluorobenzyl vs. methyl thioether logP contributions), and steric bulk at the 2-position that collectively alter downstream synthetic yields, biological target engagement, and pharmacokinetic profiles . The bromine atom at position 5 serves not merely as a placeholder but as a preferred oxidative addition partner in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), where its reactivity substantially exceeds that of the chloro analog [1]. The 4-fluorobenzyl sulfanyl group further differentiates this compound from simple alkyl-thioether analogs by providing π-stacking and halogen-bonding opportunities that directly influence binding to protein kinase and GPCR targets—as evidenced by the clinical development of GW1100, which retains this precise 2-[(4-fluorobenzyl)sulfanyl]pyrimidine substructure [2].

5-Chloro analog

C–Cl bond requires substantially higher temperatures for oxidative addition, which may reduce chemoselectivity and parallel library throughput compared to the 5-bromo compound.

2-Methylsulfanyl analog

Lower lipophilicity and absence of fluorobenzyl π-stacking; lacks the pharmacophore required for GPR40 antagonist activity in downstream leads.

5-Unsubstituted pyrimidine-4-carboxylic acid

No halogen diversification handle; downstream analogs may show substantially reduced potency in reported kinase and demethylase inhibitor series.

Quantitative Differentiation vs. Closest Analogs


Br vs. Cl Cross-Coupling Reactivity Advantage

The target compound (5-Br) can be compared with its direct 5-chloro analog (5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid, CAS 926231-03-0, MW 298.72) . The C–Br bond (bond dissociation energy ≈ 285 kJ/mol) displays markedly higher reactivity in oxidative addition with Pd(0) catalysts relative to the C–Cl bond (BDE ≈ 352 kJ/mol) [1]. In comparable pyrimidine systems, 5-bromopyrimidine substrates undergo Suzuki coupling at room temperature to 60 °C within 1–4 hours, whereas the corresponding 5-chloropyrimidines require 80–110 °C and 12–24 hours to achieve equivalent conversion [2]. This translates into a practical workflow advantage: the 5-bromo compound enables sequential chemoselective C–Br functionalization in the presence of other halogen handles, reducing protection/deprotection steps in multi-step syntheses of kinase inhibitor libraries.

C–Br cross-coupling
Class-level inference
C–Br BDE ≈ 285 kJ/mol; typical Suzuki at 25–60 °C, 1–4 h C–Cl BDE ≈ 352 kJ/mol; requires 80–110 °C, 12–24 h Estimated ≥4-fold faster coupling kinetics
Supports selection for sequential Pd-catalyzed diversification
Class-level reactivity data from 5-halopyrimidine Suzuki-Miyaura literature; specific ligand systems may shift rates
Palladium-catalyzed cross-coupling C–X bond activation Medicinal chemistry building blocks Synthetic methodology

4-Fluorobenzyl vs. Methyl Sulfanyl: Pharmacophore Differentiation

Comparison of the target compound with 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (CAS 50593-92-5, MW 249.09) reveals a computed logP difference of approximately 2.1 log units attributable to the 4-fluorobenzyl moiety vs. methyl group (target compound cLogP estimated at 2.9–3.2; methyl analog cLogP estimated at 0.8–1.0) [1]. The 4-fluorobenzyl group contributes an additional aromatic ring for π–π stacking and a fluorine atom capable of orthogonal C–F···H–N and C–F···C=O multipolar interactions [2]. In medicinal chemistry campaigns targeting the GPR40 receptor (FFAR1), the 2-[(4-fluorobenzyl)sulfanyl]pyrimidine substructure is preserved in the clinical-stage antagonist GW1100 (pIC₅₀ = 6.9), while simple 2-(alkylsulfanyl)pyrimidine-4-carboxylic acids show negligible GPR40 activity .

Pharmacophore contribution
Cross-study comparable
Target: cLogP ≈ 2.9–3.2; downstream GW1100 pIC₅₀ = 6.9 Comparator (methylsulfanyl): cLogP ≈ 0.8–1.0; minimal GPR40 activity reported
4-Fluorobenzyl motif required for GPR40 target engagement in derived antagonists
cLogP computed; GPR40 activity from calcium flux assay in CHO-K1/bFFAR1 cells
Lipophilicity Structure-Activity Relationship (SAR) GPCR antagonists Kinase inhibitor design

5-Bromo vs. Unsubstituted: Halogen as Diversification Handle

Compared with the unsubstituted pyrimidine-4-carboxylic acid core scaffold (CAS 31462-59-6, MW 124.10), the target compound incorporates bromine at position 5, which provides three distinct advantages: (a) a synthetic diversification vector via C–C or C–N cross-coupling, (b) a heavy-atom effect enabling potential use as a phase-and-crystallography tag (anomalous dispersion for X-ray crystallography), and (c) a halogen-bond donor site (σ-hole) that can strengthen protein-ligand interactions in kinase hinge regions [1]. In the pyrimidine-4-carboxylic acid histone demethylase inhibitor patent (US 10,494,346 B2), systematic SAR reveals that 5-substitution with halogen directly impacts cellular anticancer potency in HCT116 and A549 models, with IC₅₀ values varying 5- to 20-fold depending on the nature and position of the halogen substituent [2]. The 5-position halogen in pyrimidine-4-carboxylic acid derivatives is therefore not interchangeable; procurement of the des-halo analog forfeits both synthetic modularity and target potency.

Halogen diversification
Class-level inference
Enables Pd-catalyzed C–C/N coupling, anomalous scattering for X-ray phasing (f'' ≈ 0.72 e⁻ at Cu Kα), and halogen-bond donor site. Downstream 5-substituted analogs show low μM potency in HCT116/A549; des-halo analogs show ≥5-fold reduced potency.
Bromo handle supports late-stage diversification and potency enhancement in inhibitor series
MTT cytotoxicity assay, HCT116 and A549; class-level SAR inference
Fragment-based drug design Halogen Bonding C–Br functionalization Kinase hinge-binding scaffolds

Free Acid vs. Methyl Ester: Direct Conjugation Advantage

The target compound is supplied as the free carboxylic acid form, in contrast to the commercially available methyl ester variant methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 50593-91-4, MW 263.11) . The free acid enables direct HATU/DCC-mediated amide coupling without a prior saponification step, eliminating the potential for ester hydrolysis side reactions, racemization at adjacent chiral centers, and losses during aqueous workup. Typical saponification of pyrimidine-4-carboxylic acid methyl esters requires LiOH or NaOH in THF/water at 25–60 °C for 2–12 hours and introduces purity risks from incomplete conversion and carboxylate salt contamination [1]. Direct procurement of the free acid form reduces the synthetic step count by one transformation and improves overall yield for the amide coupling step by an estimated 15–25% relative to the ester saponification route, based on typical pyrimidine carboxylate hydrolysis yields (75–85% reported for methyl 5-bromopyrimidine-4-carboxylate → free acid) [2].

Step economy
Class-level inference
Free acid enables direct HATU/DCC amide coupling. Methyl ester requires saponification (LiOH, THF/H₂O, 2–12 h, 75–85% yield). Estimated 15–25% net yield advantage for amide conjugate synthesis.
Reduces synthetic operations and improves purity for parallel amide library production
Yield advantage estimated from typical pyrimidine-4-carboxylate ester hydrolysis yields
Amide bond formation Fragment coupling Chemical stability Procurement specification

High-Value Application Scenarios


GPR40 Antagonist Lead Optimization

The 2-[(4-fluorobenzyl)sulfanyl]pyrimidine substructure is the core pharmacophore of the clinical-stage GPR40 antagonist GW1100 (pIC₅₀ = 6.9). The target compound serves as a direct precursor for synthesizing focused libraries around the GW1100 scaffold, where the 5-bromo position enables parallel diversification via Suzuki coupling to explore aryl/heteroaryl substitutions and the 4-carboxylic acid allows modular amide coupling to probe exit-vector SAR. Procurement of this specific building block is essential because the 2-methylsulfanyl and 2-propylsulfanyl analogs lack the requisite lipophilicity and π-stacking contacts to engage the GPR40 orthosteric site, as evidenced by the absence of reported GPR40 activity for these simpler analogs .

Kinase Inhibitor Fragment-Based Design with X-ray Support

The bromine atom at position 5 provides anomalous scattering (f'' ≈ 0.72 e⁻ at Cu Kα) suitable for experimental phasing in protein-ligand co-crystallography, enabling unambiguous electron density assignment of the binding pose. The 4-fluorobenzyl group engages the hydrophobic back pocket of kinase hinge regions, while the 4-carboxylic acid forms salt bridges with catalytic lysine residues. This combination—halogen phasing tag plus fluorinated pharmacophore—makes the compound uniquely suited for fragment soaking and structure-guided optimization in kinase programs, particularly for Bcr/Abl and related tyrosine kinases where 5-bromopyrimidine derivatives have demonstrated activity in the sub-micromolar range [1].

Histone Demethylase Inhibitor Development

Patent US 10,494,346 B2 establishes that 5-substituted pyrimidine-4-carboxylic acid derivatives function as histone lysine demethylase (KDM/LSD1) inhibitors with anticancer activity in HCT116 and A549 cell lines [2]. The target compound, with its 5-bromo group, serves as a direct precursor to 5-aryl or 5-amino KDM inhibitor libraries via Pd-catalyzed cross-coupling. The 4-fluorobenzyl sulfanyl group at position 2 provides additional hydrophobic complementarity to the KDM active site. Synthesis of analogous compounds with alternate 2-substituents or with 5-chloro replacement would require divergent synthetic routes and likely fail to recapitulate the binding mode preserved by the specific Br/F-benzyl combination.

Parallel Library Synthesis for Phenotypic Screening

The combination of a free carboxylic acid for direct amide coupling (HATU/DCC, no saponification required) and a reactive 5-bromo group for late-stage Suzuki diversification makes this building block uniquely suited for two-dimensional parallel library synthesis. Procurement of the 5-chloro analog (CAS 926231-03-0) necessitates elevated temperatures (80–110 °C) and extended reaction times for the cross-coupling step, which is incompatible with heat-sensitive amide conjugates and reduces library throughput. The estimated 4-fold or greater kinetic advantage of C–Br over C–Cl in Pd-catalyzed coupling translates directly into higher success rates and purity profiles for 96-well plate-based library production [3].

Application
Selection Property
Validation Focus
GPR40 antagonist lead optimization research
2-(4-Fluorobenzyl)sulfanyl pharmacophore
FFAR1 target engagement model-response review
Kinase inhibitor fragment-based design
5-Br anomalous phasing tag + fluorinated hinge-binding motif
Co-crystallography binding pose validation
Histone demethylase inhibitor development research
5-Bromo diversification handle for C–C coupling
Cellular model-response endpoint review
Parallel library synthesis for phenotypic screening
Free acid + 5-Br orthogonal reactivity
Library synthesis throughput and purity profiling
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